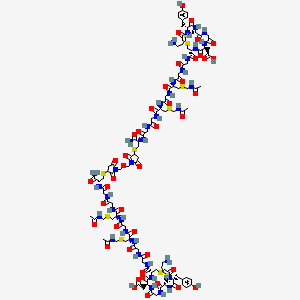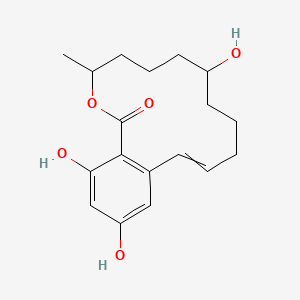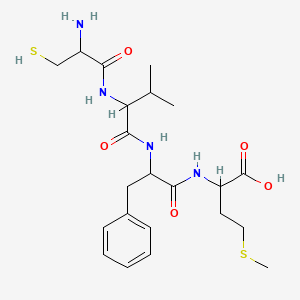
H-DL-Cys-DL-Val-DL-Phe-DL-Met-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ICX5609186 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ICX5609186 involves a series of complex chemical reactions. One common method includes the use of methacrylate-containing block copolymers, which allow for the segment-selective introduction of functional moieties . The catalyst-free and quantitative hydroamination reaction is a key step in this process, enabling the post-modification of amine-containing polymers with cobaltocenium . The reaction conditions typically involve controlled temperatures and specific reactants to ensure the successful incorporation of the desired functional groups.
Industrial Production Methods
Industrial production of ICX5609186 often involves large-scale chemical reactors and precise control of reaction conditions to maintain consistency and yield. The use of advanced techniques such as living anionic polymerization allows for the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
ICX5609186 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: ICX5609186 can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
ICX5609186 has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules and polymers.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery and targeted therapy.
Industry: ICX5609186 is utilized in the production of advanced materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ICX5609186 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various cellular responses, including changes in gene expression, protein synthesis, and metabolic pathways .
Comparison with Similar Compounds
ICX5609186 can be compared with other similar compounds to highlight its uniqueness:
Cobaltocenium-containing polymers: These compounds share some structural similarities with ICX5609186 but differ in their specific functional groups and reactivity.
Methacrylate-containing block copolymers: While these compounds are used in the synthesis of ICX5609186, they have distinct properties and applications.
The unique combination of stability, reactivity, and functional versatility makes ICX5609186 a valuable compound for various scientific and industrial applications.
If you have any more specific questions or need further details, feel free to ask!
properties
Molecular Formula |
C22H34N4O5S2 |
|---|---|
Molecular Weight |
498.7 g/mol |
IUPAC Name |
2-[[2-[[2-[(2-amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C22H34N4O5S2/c1-13(2)18(26-19(27)15(23)12-32)21(29)25-17(11-14-7-5-4-6-8-14)20(28)24-16(22(30)31)9-10-33-3/h4-8,13,15-18,32H,9-12,23H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)(H,30,31) |
InChI Key |
PCFMKLVXKKAJSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[3-Amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10781253.png)
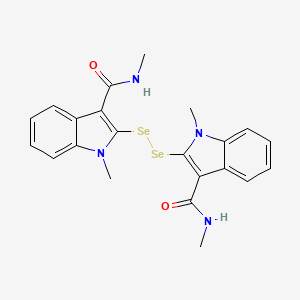

![(1S,2R,18R,19R,22S,25R,28S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid](/img/structure/B10781261.png)
![3-butyl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic acid](/img/structure/B10781262.png)
![2-(3,8b-dimethyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-7-yl)-N-methylacetamide](/img/structure/B10781266.png)
![13-methyl-17-(2-phenylethenyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10781269.png)
![Sarpicillin [WHO-DD]](/img/structure/B10781270.png)
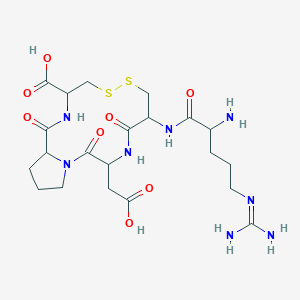
![6-[2-(2-Carboxy-ethyl)-4-dodecanoyl-3,5-dimethyl-pyrrol-1-yl]-hexanoic acid](/img/structure/B10781282.png)
![4-(3,5-dichlorophenyl)-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1,2,4-triazolidin-3-one](/img/structure/B10781289.png)
